molecular formula C10H8O B11922853 2h-Indene-2-carbaldehyde CAS No. 724772-74-1

2h-Indene-2-carbaldehyde

Cat. No.: B11922853
CAS No.: 724772-74-1
M. Wt: 144.17 g/mol
InChI Key: YAJKISNMYAAVQJ-UHFFFAOYSA-N
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Description

2H-Indene-2-carbaldehyde (CAS RN 724772-74-1 ) is an aromatic organic compound with the molecular formula C₁₀H₈O, serving as a versatile and valuable building block in organic synthesis and materials science research. Its primary research value lies in its role as a precursor for complex molecular architectures. It is a key starting material in the synthesis of alkylidenemalononitrile derivatives, which function as higherene precursors in polyenolate-mediated cascade reactions. These reactions, which include higher-order cycloadditions, enable the stereoselective construction of complex polycarbocyclic scaffolds from relatively simple starting materials . Furthermore, derivatives of indene-2-carboxaldehyde are crucial intermediates in the development of porphyrinoid systems. Specifically, it can be used to construct dihydrofulvenes and subsequently alkyl-substituted carbatripyrrins. These tripyrrin analogs are pivotal intermediates for synthesizing novel carbaporphyrins and oxacarbaporphyrins—macrocyclic compounds with significant potential in catalysis, sensor applications, and medicinal chemistry . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

724772-74-1

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

2H-indene-2-carbaldehyde

InChI

InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-8H

InChI Key

YAJKISNMYAAVQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(C=C2C=C1)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2h Indene 2 Carbaldehyde and Its Precursors

Direct Synthetic Routes to Indene-2-carbaldehyde Structures

Directly forming the indene-2-carbaldehyde framework offers an efficient pathway to these molecules. Recent advancements in organocatalysis and aminocatalysis have provided powerful tools for achieving this with high regioselectivity and control over unwanted side reactions.

Organocatalytic Regiospecific Syntheses of 1H-Indene-2-carbaldehyde Derivatives

A notable transition-metal-free approach for the regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives involves the reductive cyclization of ortho-formyl trans-cinnamaldehydes. rsc.org This reaction is facilitated by the use of a Hantzsch ester in the presence of an aminocatalyst. rsc.orgresearchgate.netresearchgate.net The key to the success of this method lies in the careful selection of the organocatalyst, which plays a crucial role in directing the regioselectivity of the cyclization process.

Application of Aminocatalysis in Indene-2-carbaldehyde Formation

Aminocatalysis has emerged as a powerful strategy for the synthesis and functionalization of indene-2-carbaldehydes. nih.govrsc.orgresearchgate.net In one approach, aminocatalysts are used to generate transient semi-aromatic amino isobenzofulvenes from indene-2-carbaldehydes. nih.govau.dk These reactive intermediates can then participate in various cycloaddition reactions, such as the [8+2] cycloaddition with nitro olefins, to produce complex benzonorbornene scaffolds with high stereoselectivity. nih.govau.dk

Furthermore, aminocatalysis enables the activation of indene-2-carbaldehydes for formal pentaenamine alkylation reactions. rsc.org This strategy has been successfully applied in the 1,6-addition of indene-2-carbaldehydes to para-quinone methides, leading to the alkylation of the indene (B144670) ring. researchgate.net The stereochemical outcome of these reactions is often controlled by the use of chiral aminocatalysts, such as C2-symmetric 2,5-diphenylpyrrolidine. researchgate.net

Recent research has also demonstrated the generation of highly extended pentaenolate species from indene-2-carbaldehydes under basic conditions, a concept that contrasts with the classical polyenamine activation. rsc.org This has been successfully applied in the allylic alkylation of indene-2-carbaldehydes with Morita–Baylis–Hillman (MBH) carbonates, catalyzed by a chiral tertiary amine. rsc.org

Catalyst TypeReactantsProduct TypeKey Features
Aminocatalystortho-Formyl trans-cinnamaldehydes, Hantzsch ester1H-Indene-2-carbaldehyde derivativesTransition-metal-free, regiospecific. rsc.org
C2-symmetric aminocatalystIndene-2-carbaldehydes, Nitro olefinsBenzonorbornene scaffolds[8+2] cycloaddition, high stereoselectivity. nih.govau.dk
Chiral tertiary amineIndene-2-carbaldehydes, MBH carbonatesAllylic alkylation productsPentaenolate activation, high enantio- and diastereoselectivity. rsc.org
AminocatalystIndene-2-carbaldehydes, para-Quinone methidesAlkylated indenesPentaenamine activation, 1,6-addition. researchgate.net

Strategies for Suppressing Cycloolefin Isomerization in Indene-Carbaldehyde Synthesis

A significant challenge in the synthesis of 1H-indene-2-carbaldehyde derivatives is the potential for isomerization of the cycloolefin to more stable, conjugated systems. The introduction of sterically demanding, stereo-defined aminocatalysts has proven to be an effective strategy to inhibit this undesired isomerization. rsc.orgresearchgate.netresearchgate.net The bulky nature of these catalysts appears to create a steric shield around the newly formed double bond, preventing the proton transfer necessary for isomerization. This approach ensures the isolation of the desired 1H-indene-2-carbaldehyde isomer with high fidelity. rsc.org

Construction of the Indene Core for Subsequent Functionalization

An alternative to the direct formation of indene-2-carbaldehydes is the initial construction of a substituted indene core, which can then be functionalized in a subsequent step. This approach offers flexibility in the introduction of various substituents onto the indene framework.

Metal-Catalyzed Cyclization and Cross-Coupling Strategies for Substituted Indenes

Transition metal catalysis provides a versatile platform for the synthesis of highly substituted indenes. acs.orgnih.gov These methods often involve the carboannulation of alkynes. acs.orgnih.gov

Several metal-catalyzed approaches have been developed:

Palladium-catalyzed carboannulation: This method utilizes internal alkynes to construct the indene skeleton. acs.orgnih.gov

Two-step palladium/copper-catalyzed process: This involves an initial cross-coupling of a terminal alkyne with an aryl halide, followed by an intramolecular cyclization catalyzed by copper. acs.orgnih.gov

Rhodium-catalyzed reactions: Rhodium catalysts can be used for the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. organic-chemistry.org

Iron-catalyzed cyclization: Ferric chloride (FeCl₃) can catalyze the reaction of N-benzylic sulfonamides with internal alkynes to afford functionalized indenes with high regioselectivity. organic-chemistry.org It also catalyzes the intramolecular Friedel-Crafts cyclization of multisubstituted allylic alcohols. sioc-journal.cn

Platinum and Ruthenium catalysis: Air-stable metal salts like PtCl₂ and [RuCl₂(CO)₃]₂ catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes. organic-chemistry.org

Zirconocene-mediated coupling: The intermolecular coupling of aromatic ketones with alkynes using low-valent zirconocene (B1252598) species generates oxazirconacyclopentenes, which can be hydrolyzed to form highly substituted indenes. acs.org

Metal CatalystReactantsReaction Type
PalladiumInternal alkynesCarboannulation acs.orgnih.gov
Palladium/CopperTerminal alkynes, Aryl halidesCross-coupling followed by cyclization acs.orgnih.gov
Rhodium2-(chloromethyl)phenylboronic acid, AlkynesCyclization organic-chemistry.org
IronN-benzylic sulfonamides, Internal alkynesCyclization organic-chemistry.org
IronMultisubstituted allylic alcoholsIntramolecular Friedel-Crafts cyclization sioc-journal.cn
Platinum/Ruthenium1-Alkyl-2-ethynylbenzenesCycloisomerization organic-chemistry.org
ZirconoceneAromatic ketones, AlkynesIntermolecular coupling followed by hydrolysis acs.org

Brønsted Acid-Promoted Routes to Functionalized Indenes

Brønsted acids have also been effectively employed in the synthesis of functionalized indenes. acs.org A notable example is the cyclization of diaryl- and alkyl aryl-1,3-dienes catalyzed by a catalytic amount of trifluoromethanesulfonic acid. acs.org This method proceeds under mild conditions and provides access to a variety of substituted indenes in good to excellent yields. acs.org These Brønsted acid-catalyzed reactions represent an atom-economical and metal-free alternative for constructing the indene core. organic-chemistry.org

Preparation of Key Intermediates for 2H-Indene-2-carbaldehyde Synthesis

Stereocontrolled Synthesis of Indene Precursors

The stereocontrolled synthesis of indene precursors is crucial for accessing specific isomers and for applications where chirality is important. While specific methods for the stereocontrolled synthesis of precursors leading directly to this compound are not extensively detailed in the literature, general strategies for the stereoselective synthesis of indene derivatives are applicable.

Gold(I)-catalyzed cascade reactions of o-(alkynyl)styrenes substituted with a thio- or seleno-aryl group at the triple bond have been shown to produce sulfur- or selenium-containing indeno[1,2-b]chromene derivatives with high stereoselectivity. researchgate.net The stereoselectivity is governed by a key gold-cyclopropyl carbene intermediate.

Organocatalysis has also been employed for the stereoselective functionalization of indene systems. For example, the allylic alkylation of indene-2-carbaldehydes with Morita-Baylis-Hillman (MBH) carbonates can be performed in a highly enantio- and diastereoselective manner using a chiral tertiary amine as a nucleophilic catalyst. rsc.orgnih.gov This demonstrates the potential for introducing stereocenters into the indene framework at the carbaldehyde stage.

Table 3: Stereocontrolled Approaches to Indene Derivatives

Methodology Catalyst/Reagents Key Feature Reference
Gold(I)-Catalyzed Cascade Gold(I) complexes Stereoselective synthesis of fused indene systems. researchgate.net
Organocatalytic Allylic Alkylation Chiral tertiary amine Enantio- and diastereoselective alkylation of indene-2-carbaldehydes. rsc.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 2h Indene 2 Carbaldehyde

Aldehyde-Specific Transformations of 2H-Indene-2-carbaldehyde

The aldehyde functional group in this compound is a key site for a variety of chemical transformations, including nucleophilic additions and redox reactions. These reactions are fundamental to the synthesis of more complex molecules derived from the indene (B144670) scaffold.

Nucleophilic Addition Reactions at the Carbaldehyde Group

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds.

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that readily react with aldehydes. libretexts.orgmt.comlibretexts.org The reaction involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the carbonyl carbon of this compound. libretexts.org This addition leads to the formation of a tetrahedral alkoxide intermediate, which upon protonation during workup, yields a secondary alcohol. libretexts.org Organolithium reagents are generally more reactive than Grignar d reagents. mmcmodinagar.ac.in It is crucial to perform these reactions under anhydrous conditions, as organometallic reagents are strong bases and will react with water or other protic solvents. libretexts.orglibretexts.org

The general mechanism for nucleophilic addition involves the approach of the nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. libretexts.orglibretexts.org If the substituents on the resulting alcohol are different, a new chiral center is created. libretexts.org

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group of this compound can undergo both oxidation and reduction, leading to the formation of carboxylic acids and primary alcohols, respectively.

Oxidation: The oxidation of aldehydes to carboxylic acids is a common transformation. beilstein-journals.org Various oxidizing agents can be employed for this purpose. For instance, the Baeyer-Villiger oxidation, which typically converts ketones to esters, can oxidize aldehydes to carboxylic acids using reagents like hydrogen peroxide or peracids. beilstein-journals.org In some cases, self-oxidation of Michael adducts involving indane-1,3-dione and quinoline-2-carbaldehyde has been observed, representing an unusual oxidation pathway. researchgate.netresearchgate.net

Reduction: The reduction of the aldehyde group in this compound yields a primary alcohol. chemguide.co.uk A widely used and selective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). numberanalytics.commasterorganicchemistry.com NaBH₄ is a source of hydride ions (H⁻), which act as nucleophiles. chemguide.co.uk The reaction mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a C-H bond and breaking the C=O π bond. masterorganicchemistry.com This is followed by protonation of the resulting alkoxide to give the primary alcohol. masterorganicchemistry.com NaBH₄ is a mild reducing agent and is valued for its chemoselectivity, as it typically does not reduce esters, amides, or carboxylic acids under standard conditions. masterorganicchemistry.com The reaction is often carried out in protic solvents like methanol (B129727) or ethanol (B145695). chemguide.co.uknumberanalytics.com

Pericyclic and Cascade Reactions Involving Indene-2-carbaldehyde Systems

Indene-2-carbaldehyde and its derivatives are versatile substrates for various pericyclic and cascade reactions, enabling the construction of complex polycyclic frameworks. These reactions often proceed with high stereoselectivity and atom economy.

Higher-Order Cycloaddition Reactions (e.g., [10+2] Cycloadditions) Initiated by Indene-Carbaldehyde Derivatives

Higher-order cycloadditions, which involve more than six π-electrons, are powerful methods for synthesizing complex polycyclic structures. rsc.orgacs.org Indene-2-carbaldehyde derivatives have been shown to participate in these reactions, acting as 10π-electron components.

Specifically, homologated indene-2-carbaldehydes can undergo organocatalytic [10+2] cycloadditions with α,β-unsaturated aldehydes. au.dkresearchgate.net This reaction is facilitated by the in situ generation of a highly reactive homologated amino isobenzofulvene intermediate through condensation with an aminocatalyst, such as a diphenylprolinol silyl (B83357) ether. au.dkresearchgate.netresearchgate.net This intermediate then reacts with the 2π component (the α,β-unsaturated aldehyde) to afford tetrahydrocyclopenta[a]indenes with high diastereo- and enantioselectivity. au.dkresearchgate.netresearchgate.net

Furthermore, alkylidenemalononitriles derived from indene-2-carbaldehydes can act as precursors for higherenes in a cascade reaction. rsc.orgresearchgate.net This cascade, initiated by a [10+2] higher-order cycloaddition with an α,β-unsaturated aldehyde under aminocatalytic conditions, is followed by a Michael addition and an aldol (B89426) condensation, yielding complex polycarbocyclic scaffolds in a highly stereoselective manner. rsc.orgresearchgate.net

Mechanistic Studies of Oxa-Diels-Alder Reactions with Indene-Derived Scaffolds

The oxa-Diels-Alder reaction, a variant of the Diels-Alder reaction, involves the reaction of a diene with a carbonyl compound (the dienophile) to form a dihydropyran ring. wikipedia.org When the aldehyde or ketone is electron-deficient, it is known as an inverse-electron-demand oxa-Diels-Alder (IODA) reaction. nih.gov

Mechanistic studies, including theoretical calculations, have been conducted on the inverse electron demand oxa-Diels-Alder reactions of resorcinarene (B1253557) ortho-quinone methide with indene. acs.org These studies analyzed the regioselectivity and diastereoselectivity of the reaction, which can generate multiple new stereogenic centers. acs.org The development of catalytic asymmetric IODA reactions is a significant area of research, aiming to control the enantioselectivity of the formation of six-membered oxygen-containing heterocycles. nih.gov

In some cases, domino reactions involving a Knoevenagel condensation followed by an intramolecular oxa-Diels-Alder reaction have been developed. mdpi.comuc.pt For example, the reaction of aldehydes with an internal dienophile and a suitable partner can lead to polyheterocyclic systems through a glycerol-mediated Knoevenagel condensation followed by the intramolecular cycloaddition. mdpi.comuc.pt

Intramolecular Michael-Michael Cascade Processes

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials.

Indene derivatives can participate in intramolecular Michael addition reactions. For instance, an FeCl₃-catalyzed intramolecular Michael addition of a styrene (B11656) moiety onto an α,β-unsaturated ketone has been used to synthesize highly substituted indene derivatives. acs.org

Furthermore, cascade reactions involving indene derivatives have been developed to construct diverse and complex molecular architectures. For example, a base-promoted, regioselective cascade iodoalkylation of alkynes involving a Michael addition of methanol has been reported to produce functionalized indene scaffolds. acs.org Another example is the reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones, which proceeds via a cascade reaction to selectively synthesize indenodihydropyridine and indenopyridine compounds through the formation of new C-C and C-N bonds. nih.gov Organocatalytic vinylogous Michael addition/cyclization cascades of 2-alkylidene indane-1,3-diones with enals have also been developed to produce spiroindane-1,3-diones and other complex fused systems in a regio- and stereocontrolled manner. researchgate.net

Organocatalytic Transformations and Reactivity Profiling

Organocatalysis has emerged as a powerful tool for the stereoselective functionalization of this compound and its derivatives. au.dk By utilizing small organic molecules as catalysts, chemists can achieve high levels of stereocontrol in the synthesis of complex chiral molecules. au.dkuniroma1.it

Pentaenolate Activation in Organocatalytic Allylic Alkylation of Indene-2-carbaldehydes

A significant advancement in the reactivity of indene-2-carbaldehydes involves the generation and application of pentaenolate intermediates. rsc.orgrsc.orgchemrxiv.org This activation mode has been successfully employed in the organocatalytic allylic alkylation of indene-2-carbaldehydes with Morita–Baylis–Hillman (MBH) carbonates. rsc.orgrsc.org The reaction, promoted by a chiral tertiary amine catalyst, proceeds with high efficiency and excellent stereoselectivity. rsc.orgrsc.org This method represents the first use of organocatalytic pentaenolate activation in asymmetric synthesis, offering a novel approach to constructing complex molecular architectures. rsc.orgrsc.orgchemrxiv.org

The reaction involves the formation of a highly extended pentaenolate species from the indene-2-carbaldehyde precursor under basic conditions. rsc.org This nucleophilic species then reacts with the MBH carbonate in an allylic alkylation reaction. rsc.org The use of a dimeric cinchona alkaloid derivative as the catalyst has proven particularly effective in controlling the stereochemical outcome of the reaction, leading to products with high diastereo- and enantioselectivity. rsc.org

The scope of this methodology has been demonstrated with a variety of substituted indene-2-carbaldehydes and MBH carbonates, consistently affording the desired products in good yields and with high stereocontrol. rsc.org

Polyenamine Chemistry and Its Application in Indene-2-carbaldehyde Reactivity

In contrast to the base-mediated generation of pentaenolates, the aminocatalytic activation of indene-2-carbaldehydes proceeds through the formation of polyenamine intermediates. rsc.org This approach, a cornerstone of organocatalysis, involves the reaction of the aldehyde with a chiral secondary amine to form a reactive polyenamine species. rsc.org This activation mode has been successfully applied to the alkylation of indene-2-carbaldehydes, yielding formal pentaenamine alkylation products. rsc.org

The concept of vinylogy, which describes the transmission of electronic effects through a conjugated system, is central to understanding polyenamine reactivity. rsc.org By extending the conjugation, new reactive sites are unveiled, allowing for novel bond formations. rsc.org

Mechanistic Insights into Stereoselective Organocatalytic Reactions

The stereochemical outcome of organocatalytic reactions involving this compound is intricately linked to the reaction mechanism and the structure of the catalyst. au.dkuniroma1.it Mechanistic investigations play a crucial role in understanding the factors that govern stereoselectivity. au.dk For instance, in the pentaenolate-mediated allylic alkylation, the absolute configuration of the product was unequivocally determined through single-crystal X-ray diffraction analysis, which then allowed for the assignment of stereochemistry to analogous products. rsc.org

The development of bifunctional organocatalysts, which possess both acidic and basic sites, has been instrumental in achieving high levels of stereocontrol. acs.org These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent enantioselectivities. acs.orgresearchgate.net The role of water in these reactions can also be significant, potentially influencing both the activity of the catalyst and the stereochemical outcome. researchgate.net

Isomerization Phenomena and Regiodivergence in this compound Derivatives

The double bond within the five-membered ring of the indene core can be susceptible to isomerization. rsc.org This phenomenon has been observed in the organocatalytic allylic alkylation of unsubstituted indene-2-carbaldehyde. rsc.org Under the reaction conditions, the initially formed product can undergo isomerization through a deprotonation/protonation mechanism to yield a more substituted and thermodynamically stable olefin. rsc.org

The control of this isomerization is a key challenge, and research has shown that the use of sterically demanding aminocatalysts can effectively suppress the cycloolefin isomerization in the reductive cyclization of ortho-formyl trans-cinnamaldehydes to produce 1H-indene-2-carbaldehyde derivatives. rsc.org

Regiodivergence, the ability to selectively form one constitutional isomer over another, is another important aspect of the reactivity of this compound derivatives. researchgate.net By carefully selecting the catalyst and reaction conditions, it is possible to direct the reaction towards a specific regioisomeric product. researchgate.net

Condensation Reactions of this compound

Condensation reactions are fundamental transformations for carbon-carbon bond formation and have been applied to this compound for its functionalization.

Knoevenagel Condensation for Functionalization

The Knoevenagel condensation is a well-established reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.comorganic-chemistry.org This reaction results in the formation of an α,β-unsaturated product after a dehydration step. sigmaaldrich.com

This methodology has been utilized in sequential reactions involving Knoevenagel condensation followed by cyclization to synthesize indene and benzofulvene derivatives. nih.govacs.org The reaction of an aldehyde with a malonate, for example, can be controlled to selectively yield either the initial benzylidene malonate or the cyclized indene derivative depending on the reaction conditions. nih.govacs.org The choice of catalyst and solvent system is critical in directing the outcome of these sequential reactions. nih.govacs.org For instance, using piperidine (B6355638) and acetic acid in benzene (B151609) can lead to the benzylidene malonate, while employing titanium tetrachloride with pyridine (B92270) or triethylamine (B128534) can favor the formation of the indene or benzofulvene, respectively. nih.govacs.org

Spectroscopic Characterization Methodologies for 2h Indene 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2H-Indene-2-carbaldehyde and its derivatives. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, it is possible to map out the complete atomic connectivity and stereochemistry of the molecule.

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. For indene-2-carbaldehyde derivatives, the spectrum reveals characteristic signals for the aldehydic proton, aromatic protons, and protons on the five-membered ring.

The aldehydic proton is typically the most deshielded, appearing as a singlet far downfield due to the electron-withdrawing nature of the carbonyl group. For instance, in related indene (B144670) carbaldehyde structures, this proton signal is observed around δ 9.8-9.9 ppm. Protons on the aromatic ring typically resonate in the range of δ 7.0–7.8 ppm, with their multiplicity depending on the substitution pattern. Protons on the five-membered ring have chemical shifts that are influenced by their position relative to the double bond and the aromatic ring. In 2,3-dihydro-1H-indene derivatives, the aliphatic protons appear further upfield. researchgate.net

Table 1: Representative ¹H NMR Data for Indene Carbaldehyde Derivatives

Proton Type Representative Chemical Shift (δ) ppm Multiplicity
Aldehydic (CHO) 9.8 - 9.9 Singlet (s)
Aromatic (Ar-H) 7.0 - 7.8 Multiplet (m)
Methylene (B1212753) (CH₂) ~ 2.8 - 3.8 Multiplet (m), Doublet (d)
Methine (CH) ~ 4.3 Triplet (t)

Note: Data is compiled from various indene derivatives and serves as a representative example. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly characteristic, resonating significantly downfield, often in the range of δ 190-205 ppm. materialsciencejournal.org Aromatic carbons show signals in the δ 110–150 ppm region, while the sp³-hybridized carbons of the five-membered ring appear at higher field strengths. mdpi.com

Table 2: Representative ¹³C NMR Data for Indene Carbaldehyde Derivatives

Carbon Type Representative Chemical Shift (δ) ppm
Carbonyl (C=O) 190 - 205
Aromatic (C-Ar) 110 - 150
Olefinic (C=C) 116 - 148
Aliphatic (CH₂, CH) 30 - 50

Note: Data is compiled from various indene derivatives and serves as a representative example. materialsciencejournal.orgmdpi.com

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure from the individual signals observed in 1D spectra.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). Cross-peaks in a COSY spectrum establish connectivities between adjacent protons, which is invaluable for tracing the proton network within the five-membered ring and assigning positions on the aromatic ring. libretexts.orgemerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry of substituted derivatives, for example, by observing the spatial relationship between substituents on the five-membered ring and adjacent protons. scispace.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a definitive link between the ¹H and ¹³C assignments, confirming the carbon framework and the placement of hydrogen atoms. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. scispace.com This precision allows for the unambiguous determination of the elemental formula of this compound and its derivatives, as it can distinguish between compounds with the same nominal mass but different atomic compositions. mdpi.comacs.orgacs.org The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺ in ESI) in the HRMS spectrum is used to confirm the molecular formula, which is a critical step in the characterization of newly synthesized compounds. mdpi.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. researchgate.net

Table 3: Key Vibrational Frequencies for Indene Carbaldehyde Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
Aldehyde (C=O) Stretch 1680 - 1715
Aromatic (C-H) Stretch 3000 - 3100
Aliphatic (C-H) Stretch 2850 - 3000
Aromatic (C=C) Stretch 1450 - 1600

Note: Data compiled from various sources. researchgate.net

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

Electronic absorption spectroscopy is a key method for investigating the conjugated π-electron systems and the associated electronic transitions within molecules.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which promotes electrons from a lower energy ground state to a higher energy excited state. In this compound and its derivatives, the fused ring system in conjugation with the carbaldehyde group gives rise to characteristic absorption bands, typically corresponding to π→π* transitions. vulcanchem.com The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the presence of various substituents on the aromatic ring.

For example, a methoxy-substituted dihydroindene carbaldehyde derivative exhibits a λmax at 280 nm, which is attributed to π→π* transitions within its aromatic system. More extended conjugated systems, such as in (E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine, show a shift to longer wavelengths, with a reported λmax of 320 nm for the π→π* transition. vulcanchem.com In highly conjugated D–π–A type indandione derivatives, these absorption peaks can extend well into the visible region, with values of 492 nm and 504 nm observed. semanticscholar.org

Table 2: UV-Vis Absorption Maxima (λmax) for this compound Derivatives and Related Compounds
Compoundλmax (nm)Transition TypeReference
5-Methoxy-2,3-dihydro-1H-indene-4-carbaldehyde280π→π
(E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine320π→π vulcanchem.com
2-[4-di(p-tolylamino)benzylidene]-1H-indene-1,3(2H)-dione (INB3)492Not Specified semanticscholar.org
2-(Terthiophen-2-ylmethylene)-1H-indene-1,3(2H)-dione (INT3)504Not Specified semanticscholar.org

X-ray Crystallography for Solid-State Structural Analysis

Research on the organocatalytic allylic alkylation of indene-2-carbaldehydes has demonstrated that the absolute configuration of the resulting products can be unambiguously determined by single-crystal X-ray diffraction analysis. rsc.orgrsc.org The crystallographic data obtained allows for a complete description of the crystal system, space group, and unit cell dimensions. For instance, a related heterocyclic compound, diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, was found to crystallize in a monoclinic system with the space group P 21/n. mdpi.com Such detailed structural information is invaluable for understanding structure-activity relationships.

Table 3: Example Crystallographic Data for a Related Heterocyclic Compound
ParameterValueReference
CompoundDiethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate mdpi.com
Crystal SystemMonoclinic mdpi.com
Space GroupP 2₁/n mdpi.com
a (Å)12.0497(6) mdpi.com
b (Å)17.8324(10) mdpi.com
c (Å)19.6052(11) mdpi.com
β (°)100.372(1) mdpi.com
Volume (ų)4143.8(4) mdpi.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized derivative of this compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition. mdpi.com This analysis is a standard procedure in the characterization of novel organic compounds. mdpi.comekb.eg

Table 4: Elemental Analysis Data for Derivatives Related to this compound
CompoundElementCalculated (%)Found (%)Reference
2H-Chromene-3-carbaldehyde (C₁₀H₈O₂)C74.9975.02 rsc.org
H5.035.06
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid (C₁₃H₆N₂O₃·H₂O)C60.9461.03 mdpi.com
H3.153.34
N10.9311.17
Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (C₂₁H₂₀BrNO₄)C58.6258.69 mdpi.com
H4.684.52
N3.263.24

Computational and Theoretical Investigations of 2h Indene 2 Carbaldehyde

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving 2H-indene-2-carbaldehyde. These computational studies provide valuable insights into reaction pathways, selectivity, and the underlying energetic factors that govern chemical transformations.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

DFT calculations have been instrumental in predicting and rationalizing the regioselectivity and stereoselectivity observed in reactions of this compound derivatives. For instance, in cycloaddition reactions, DFT can be employed to determine the most likely orientation of the reacting molecules, leading to the preferential formation of one constitutional isomer over another. acs.org

In the context of asymmetric organocatalysis, computational studies have successfully explained the stereochemical outcomes of reactions. rsc.org For example, in the [8+2] cycloaddition of indene-2-carbaldehydes, DFT calculations have shown that the observed high diastereo- and enantioselectivities are a result of kinetic control, where the formation of an aminoisobenzofulvene intermediate dictates the stereochemical pathway. rsc.org By analyzing the transition state energies for different approaches of the reactants, researchers can predict which diastereomer will be formed preferentially. rsc.orgrsc.org This predictive capability is crucial for designing new catalysts and reaction conditions to achieve desired stereochemical outcomes.

Computational analyses have also shed light on the factors controlling regioselectivity. In certain cycloaddition reactions, DFT calculations revealed that the formation of the thermodynamically more stable [6+2] cycloadduct occurs through a stepwise Michael-Michael reaction mechanism. rsc.org Furthermore, computational studies have been used to understand and predict the regioselectivity in reactions where steric hindrance plays a key role. nih.gov

Elucidation of Reaction Pathways and Transition State Geometries

DFT studies are pivotal in mapping out the entire energy landscape of a chemical reaction, from reactants to products, including the identification of intermediates and transition states. sumitomo-chem.co.jprsc.org For reactions involving this compound, this involves calculating the geometries and energies of all stationary points along the reaction coordinate.

For example, in a [10+4] cycloaddition reaction, DFT analysis has shown that an energetically feasible pathway exists, proceeding through a zwitterionic intermediate that can ultimately lead to an [8+2] cycloaddition product. rsc.org The geometries of the transition states provide a snapshot of the bond-forming and bond-breaking processes, offering a detailed mechanistic picture. beilstein-journals.org The analysis of transition state structures allows for the identification of key intermolecular interactions, such as hydrogen bonds or steric clashes, that influence the reaction rate and selectivity. rsc.org

The following table provides an example of calculated transition state energies for different cycloaddition pathways, illustrating how DFT can be used to predict the favored reaction course. au.dk

Cycloaddition PathwayCalculated Activation Free Energy (ΔG‡) in kcal/mol
[8+2]Lower Energy
[10+2]Higher Energy
[12+2]Highest Energy

This table is a representative example based on findings that DFT calculations can predict favored reaction pathways by comparing activation energies. au.dk

Thermochemical and Kinetic Analysis of Reaction Steps

By calculating the energies of reactants, intermediates, transition states, and products, DFT allows for a thorough thermochemical and kinetic analysis of each step in a reaction mechanism. sumitomo-chem.co.jp This includes the determination of reaction enthalpies, activation energies, and Gibbs free energies.

This analysis is crucial for understanding why a particular reaction pathway is favored over others. For instance, a reaction may proceed through a kinetically controlled pathway, where the product formed is the one with the lowest activation energy barrier, even if it is not the most thermodynamically stable product. rsc.org Conversely, under thermodynamic control, the most stable product will be the major one. DFT calculations can distinguish between these scenarios by providing the necessary energetic data.

In the context of cycloaddition reactions involving indene-2-carbaldehydes, both experimental and computational data have confirmed that the stereoselectivity is often governed by the kinetic formation of specific intermediates. rsc.org The calculated activation Gibbs free energy provides a quantitative measure of the kinetic barrier for a particular reaction step. sumitomo-chem.co.jp

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations provide a deep understanding of the electronic structure of this compound, which is fundamental to its reactivity and properties. These calculations go beyond simple structural representations to describe the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, and it is heavily reliant on quantum chemical calculations. wikipedia.org FMO analysis focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. researchgate.net The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. wikipedia.orgresearchgate.net

The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. researchgate.netacs.org A smaller HOMO-LUMO gap generally suggests higher reactivity. acs.org

For derivatives of indene (B144670), DFT calculations have been used to determine the energies and electron cloud distributions of the HOMO and LUMO. acs.org This information helps to identify the most reactive sites within the molecule. bhu.ac.inmaterialsciencejournal.org For example, in some indene derivatives, the HOMO is localized on the benzene (B151609) ring, while the LUMO is centered on the carboxylic acid moiety, indicating the likely sites for nucleophilic and electrophilic attack, respectively. acs.org

The table below presents representative data from FMO analysis of two indene derivatives, illustrating the kind of information obtained from these calculations. acs.org

CompoundHOMO Energy (Hartree)LUMO Energy (Hartree)Energy Gap (ΔE) (Hartree)
Indene Derivative i12-0.23098-0.063520.16746
Indene Derivative i19-0.23122-0.063410.16781

This data is based on findings for similar indene derivatives and serves as an illustrative example. acs.org

Calculation of Global Reactivity Descriptors

Key global reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO). acs.org

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO). acs.org

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2). acs.org

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). acs.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating polarizability. acs.org

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ2 / 2η, where μ is the chemical potential, μ ≈ -χ). acs.org

These descriptors have been successfully used to understand the reactivity of various organic molecules in polar reactions. acs.org For instance, in cycloaddition reactions, comparing the electrophilicity indices of the reactants can help to classify the reaction as having normal or inverse electron demand. beilstein-journals.org A higher electrophilicity index indicates a stronger electrophile.

The following table shows hypothetical global reactivity descriptors for a generic indene derivative, demonstrating how these values are typically presented.

DescriptorSymbolValue (eV)
Ionization PotentialIP7.5
Electron AffinityEA1.2
Electronegativityχ4.35
Chemical Hardnessη3.15
Chemical SoftnessS0.159
Electrophilicity Indexω3.01

This table is illustrative and provides a general representation of global reactivity descriptors.

Natural Bond Orbital (NBO) Analysis for Bonding and Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex many-electron wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. This approach provides a quantitative description of bonding, charge distribution, and stabilizing intramolecular interactions. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis reveals the underlying electronic delocalization responsible for molecular stability.

The primary output of NBO analysis includes the natural atomic charges, which describe the electron distribution across the molecule, and the second-order perturbation theory analysis of the Fock matrix. This latter analysis quantifies the stabilization energy, E(2), associated with each donor-acceptor interaction. Higher E(2) values indicate stronger electronic delocalization.

For this compound, NBO analysis would elucidate key electronic features:

Charge Distribution: It would quantify the partial positive charge on the aldehydic carbon and the partial negative charge on the oxygen, reflecting the polarity of the carbonyl group.

Hybridization: The analysis details the sp-hybridization of each atom in its specific bonding environment.

Hyperconjugative Interactions: Crucial stabilizing interactions within the molecule would be identified. In the context of the indene framework, significant delocalization is expected between the π orbitals of the benzene ring and the adjacent σ bonds. Key interactions would likely involve electron donation from filled π(C-C) orbitals of the aromatic ring to empty σ*(C-C) antibonding orbitals of the five-membered ring, and vice-versa. The lone pairs on the aldehyde oxygen also act as important electron donors.

While specific E(2) values for this compound are not detailed in the reviewed literature, studies on analogous indenone and heterocyclic systems demonstrate the utility of NBO in understanding stability and electronic properties. The table below illustrates the principal types of donor-acceptor interactions that would be characterized in an NBO analysis of this molecule.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction & Significance
π(C1-C2)π(C3-C4)Valueπ-conjugation within the benzene ring, contributing to aromatic stability.
LP(2) Oσ(C-C)ValueDelocalization of the oxygen lone pair into the molecular framework, influencing the carbonyl group's reactivity.
σ(C-H)σ(C-C)Valueσ -> σ hyperconjugation, contributing to the stability of the aliphatic portion of the five-membered ring.
π(Aromatic Ring)π*(C=O)ValueConjugative interaction between the benzene ring and the aldehyde group, affecting electronic properties.
Note: Specific energy values (E(2)) are illustrative and require dedicated quantum chemical calculation for this compound.

Theoretical Prediction and Correlation of Spectroscopic Data

Computational chemistry provides indispensable tools for predicting spectroscopic data, which can then be correlated with experimental measurements to confirm molecular structures. Density Functional Theory (DFT) is a widely used method for calculating properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared vibrational frequencies with high accuracy.

The prediction of NMR spectra typically employs the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. This involves calculating the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) relative to a standard reference like tetramethylsilane (B1202638) (TMS). For this compound, theoretical calculations would predict distinct signals for each chemically unique proton (¹H) and carbon (¹³C) atom.

The expected ¹H NMR signals would include:

A unique signal for the aldehydic proton, expected at a high chemical shift (downfield).

Signals corresponding to the protons on the aromatic ring.

Signals for the aliphatic protons on the five-membered ring.

Similarly, the ¹³C NMR spectrum would show:

A signal for the carbonyl carbon at a very high chemical shift.

Signals for the aromatic carbons.

Signals for the aliphatic carbons.

Correlation studies in related indanone and pyrazole (B372694) derivatives have shown excellent linear agreement between theoretically calculated and experimentally recorded NMR chemical shifts. This process validates both the proposed chemical structure and the computational methodology employed.

Table of Predicted vs. Experimental NMR Chemical Shifts for this compound

Atom Position Predicted δ (ppm) Experimental δ (ppm)
¹H NMR
Aldehyde-H Calculated Value Measured Value
Aromatic-H Calculated Value Measured Value
Aliphatic-H Calculated Value Measured Value
¹³C NMR
C=O Calculated Value Measured Value
Aromatic-C Calculated Value Measured Value
Aliphatic-C Calculated Value Measured Value

Note: This table represents the framework for a correlational study. Specific values require experimental measurement and dedicated DFT calculation.

Analysis of Noncovalent Interactions (NCI) and Supramolecular Assembly

Noncovalent interactions (NCIs) are fundamental forces that govern how molecules recognize each other and assemble into larger, ordered structures. The NCI index is a computational tool that allows for the identification and visualization of these weak interactions in three-dimensional space. It is based on the electron density (ρ) and its first derivative, the reduced density gradient (s).

Regions of noncovalent interaction are identified as areas of low electron density and a low reduced density gradient. To distinguish between different types of interactions, these regions are visualized as isosurfaces colored according to the sign of the second eigenvalue

Applications of 2h Indene 2 Carbaldehyde and Its Derivatives in Advanced Chemical Synthesis

Role as Versatile Building Blocks for Complex Organic Architectures

2H-Indene-2-carbaldehyde and its precursors are foundational materials for creating intricate organic molecules. cymitquimica.com The indane skeleton, particularly the indanone subunit, is a core component of numerous biologically active compounds, highlighting its importance in organic synthesis. bohrium.com The reactivity of these compounds is often centered around the active methylene (B1212753) group and the carbonyl functionalities, which allow for a wide range of chemical transformations.

For instance, indane-1,3-dione, a related and often-used precursor, is highly valued in multicomponent reactions. researchgate.net These reactions enable the rapid assembly of complex molecular scaffolds from simple, readily available starting materials. researchgate.net The principle of vinylogy, which describes the transmission of electronic effects through conjugated double bond systems, has been successfully applied to the reactivity of indene-2-carbaldehydes. rsc.org This allows for the generation of extended polyenolate intermediates, which can then participate in various stereocontrolled reactions, further expanding the synthetic utility of this class of compounds. rsc.orgresearchgate.net The development of organocatalytic methods has opened new avenues for the asymmetric synthesis of chiral molecules starting from indene-2-carbaldehydes, demonstrating their role as key building blocks in modern organic chemistry. rsc.org

Precursors for Polycyclic and Spirocyclic Systems

The unique structure of indene (B144670) derivatives makes them ideal starting points for the synthesis of complex ring systems. Their ability to participate in cycloaddition and condensation reactions facilitates the formation of both fused (annulated) and spirocyclic frameworks.

A significant application of indene-related compounds is in the diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives. bohrium.com This is typically achieved through a hetero-Diels-Alder reaction. bohrium.comnih.gov The synthesis begins with the preparation of 2H-chromene-3-carbaldehydes from salicylaldehydes and α,β-unsaturated aldehydes like acrolein or cinnamaldehyde. nih.gov A subsequent Wittig reaction converts the aldehyde group into a vinyl group, yielding 3-vinyl-2H-chromene derivatives. nih.govrsc.org

The key step is the hetero-Diels-Alder reaction between the 3-vinyl-2H-chromene (acting as the diene) and indane-1,3-dione (acting as the dienophile). nih.govrsc.org This reaction is typically carried out under reflux conditions in a solvent like toluene, often with an additive such as 4 Å molecular sieves, to produce the desired spiro indanone fused pyranochromene frameworks with high yields and excellent diastereoselectivity. nih.govrsc.org The resulting spirocyclic compounds, which feature a quaternary stereocenter, have been evaluated for their potential as anticancer agents. bohrium.comnih.gov

Table 1: Synthesis of Spiro Indanone Fused Pyrano[3,2-c]chromene Derivatives

Entry3-Vinyl-2H-chromene DerivativeDienophileConditionsProduct YieldReference
13-vinyl-2H-chromeneIndane-1,3-dioneToluene, 4 Å MS, 120 °C, 3hHigh rsc.org
22-phenyl-3-vinyl-2H-chromeneIndane-1,3-dioneToluene, 4 Å MS, 120 °Cup to 85% nih.gov
3Substituted 3-vinyl-2H-chromenesIndane-1,3-dioneRefluxGood to Excellent researchgate.net

Indane-1,3-dione is a versatile precursor for a wide array of annulated (fused) and spiro-molecular systems, often synthesized using efficient methods like microwave irradiation. tandfonline.com These methods allow for the rapid, solvent-free, and catalyst-free construction of complex heterocyclic structures.

For example, spiro[indene-2,3'-indeno[1,2-b]pyridine]triones can be synthesized in good yields by the microwave irradiation of a mixture of indane-1,3-dione, an aromatic aldehyde, and ammonium (B1175870) acetate. tandfonline.com Similarly, a catalyst-free, microwave-assisted domino reaction of 4-aminopyridin-2(1H)-ones, aldehydes, and 1H-indene-1,3(2H)-dione in water can produce indeno[1,2-b] researchgate.netCurrent time information in Bangalore, IN.naphthyridine-1,10(2H)-dione derivatives. bohrium.com Other complex systems prepared from indane-1,3-dione include:

Annulated 2H-pyrans : Formed via a domino Knoevenagel reaction followed by 6π electrocyclization. tandfonline.com

Spiro(imidazo[1,2-a]pyrimidines) : Synthesized by reacting indane-1,3-dione with acenaphthoquinone and 1H-benzo[d]imidazol-2-amine under microwave irradiation. tandfonline.com

Annulated Fulvenes : In some cases, spirocyclic systems can undergo rearrangement to form annulated structures. For instance, a palladium-mediated reaction can transform a carboxy-substituted spiro[4.4]nonatriene into annulated fulvenes. nih.gov

These examples underscore the utility of indene-based building blocks in generating a diverse library of complex polycyclic and spirocyclic molecules. tandfonline.comresearchgate.net

Development of Specialized Organic Compounds

Beyond complex ring systems, this compound and its analogs are crucial for synthesizing specialized organic molecules with targeted functionalities and biological activities.

Indene amino acid derivatives have been developed as potential inhibitors for enzymes like succinate (B1194679) dehydrogenase. acs.org The synthesis of these specialized amino acids involves a multi-step process. A typical route starts with a compound such as 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate. acs.org

The isocyano group is hydrolyzed in the presence of hydrochloric acid in ethanol (B145695) to yield the corresponding amino group, forming 2-amino-indene-2-carboxylic acid ethyl ester. acs.org This indene amino acid ester can then be coupled with other molecules. For example, it can be reacted with a carboxylic acid like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent (such as TCFH) and a base to form an amide bond, leading to the final indene amino acid derivative. acs.org This strategic synthesis allows for the incorporation of the rigid indene scaffold into peptide-like structures for biological evaluation. acs.org

Table 2: Key Steps in the Synthesis of an Indene Amino Acid Derivative

StepStarting MaterialReagentsProductReference
12-Isocyano-2,3-dihydro-1H-indene-2-carboxylateEtOH, HCl2-Amino-indene-2-carboxylic acid ethyl ester acs.org
22-Amino-indene-2-carboxylic acid ethyl ester3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, TCFH, NMI, MeCNEthyl 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylate acs.org

Indene-2-carboxamide derivatives represent another class of specialized compounds with significant biological potential, particularly as multi-targeted agents for conditions like Alzheimer's disease. tandfonline.comtandfonline.com

The synthesis of these compounds, such as 5,6-dimethoxy-1H-indene-2-carboxamides, is a multi-step process that begins with a suitable precursor like 3-(3,4-dimethoxy-phenyl)-propionic acid. tandfonline.com

Ring Closure : The starting acid is first converted to its acid chloride, which then undergoes an intramolecular Friedel-Crafts acylation using a Lewis acid (e.g., AlCl₃) to form 5,6-dimethoxy-1-indanone. tandfonline.com

Carboxylation : The resulting indanone is reacted with a carboxylating agent like dimethylcarbonate in the presence of a strong base (e.g., sodium hydride) to introduce a methyl ester at the 2-position, yielding 5,6-dimethoxy-1-oxo-indane-2-carboxylic acid methyl ester. tandfonline.com

Amidation : This intermediate is then reacted with various primary anilines under microwave-assisted conditions to form the corresponding 5,6-dimethoxy-1-oxo-indane-2-carboxamide derivatives. tandfonline.com

Reduction/Dehydration : Finally, a reduction of the ketone and subsequent dehydration leads to the target 1H-indene-2-carboxamide compounds. tandfonline.com

This synthetic route allows for the creation of a library of diverse carboxamide derivatives by varying the aniline (B41778) component in the amidation step. tandfonline.comtandfonline.com

Formation of Functionally Substituted Indenes, Benzofurans, and Diazocines

The strategic use of this compound and its derivatives enables the synthesis of a variety of important chemical structures, including functionally substituted indenes, benzofurans, and diazocines. These compounds are of significant interest due to their presence in bioactive molecules and functional materials. researchgate.net

Functionally substituted indenes are valuable building blocks in organic and medicinal chemistry. researchgate.net Research has demonstrated that 2H-indene-2-carbaldehydes can undergo organocatalytic allylic alkylation with Morita–Baylis–Hillman (MBH) carbonates, a reaction facilitated by the generation of pentaenolate intermediates. rsc.orgrsc.org This method allows for the highly enantioselective and diastereoselective synthesis of indene derivatives. rsc.orgrsc.org The reaction's success is attributed to the use of a chiral tertiary amine as a nucleophilic catalyst. rsc.orgrsc.org Different substituents on the indene-2-carbaldehyde, such as 5-methyl, 5-methoxy, 6-bromo, and 6-methoxy, have been shown to influence the reaction's yield and stereoselectivity. rsc.org For instance, while 5-methyl and 5-methoxy substitutions can lead to lower yields and enantioselectivity, 6-bromo or 6-methoxy substituted aldehydes provide products with good diastereo- and enantioselectivities. rsc.org

The synthesis of benzofurans, another important class of heterocyclic compounds, can also be achieved using indene derivatives. While direct synthesis from this compound is less commonly detailed, related indanone structures are key precursors. For example, 4-hydroxy-indanone can be converted to 4-benzofuran-carboxylic acid. google.com Furthermore, the reaction of 2-(1-phenylvinyl)benzaldehyde with various reagents can lead to cyclized indene and benzofulvene derivatives, which are structurally related to benzofurans. nih.gov

Diazocines, eight-membered heterocyclic compounds, can be synthesized through various routes, some of which involve indane-based starting materials. For instance, stirring 2-hydroxy-2-aryl-1,3-indanediones with ethylenediamine (B42938) can produce 6-(α-hydroxy-α-aryl/naphthyl)methyl-3,4-dihydro-2,5-benzodiazocin-1(2H)-ones in high yields. researchgate.net The synthesis of diazocine derivatives is also possible through methods like the reduction of 2,2′-dinitrobibenzyl and the oxidation of 2,2′-diaminobibenzyl. mdpi.com

Intermediates in the Synthesis of Heterocyclic Frameworks

This compound and its derivatives serve as crucial intermediates in the construction of various heterocyclic frameworks, including indazoles, indoloquinazolines, and tetracycline (B611298) analogues.

Construction of Indazoles and Indazaboxaldehyde Derivatives

While direct routes from this compound to indazoles are not extensively documented in the provided context, the broader family of indene derivatives plays a role in synthesizing nitrogen-containing heterocycles. The general reactivity of the indene system allows for its incorporation into more complex ring systems.

Preparation of Indoloquinazolines

The synthesis of complex heterocyclic systems like indoloquinazolines can be approached using building blocks derived from indene structures. Although a direct synthesis from this compound is not explicitly described, the functional handles on indene derivatives make them suitable for annulation reactions to build up the requisite fused ring systems.

Synthesis of Tetracycline Heterocyclic Analogues

The construction of tetracycline analogues, which are complex polycyclic structures, often involves intricate synthetic pathways. While a direct application of this compound is not specified, the indene framework can be a valuable synthon for constructing portions of such complex molecules. The ability to introduce functionality at various positions on the indene ring system is key to its utility in building these elaborate structures.

Precursors for Advanced Functional Materials

The unique electronic and structural properties of indene-based molecules make them excellent precursors for advanced functional materials, including dyes and other specialized chemicals.

Use in the Synthesis of Dyes and Specialized Chemicals

Indene derivatives are utilized in the production of polymers and other materials with unique properties. ontosight.ai The conjugated system of the indene ring can be extended and modified to create molecules with specific light-absorbing and emitting properties, making them suitable for use as dyes. The reactivity of the aldehyde group in this compound allows for its conversion into various other functional groups, further expanding the range of accessible specialized chemicals. For example, the Knoevenagel condensation of indane-1,3-dione (a related compound) with malononitrile (B47326) leads to the formation of dicyano- and tetracyano-substituted derivatives, which are precursors to other functional molecules. nih.gov

Q & A

Q. What are the recommended safety protocols for handling 2H-Indene-2-carbaldehyde in laboratory settings?

Researchers must wear protective gloves, eyewear, and lab coats to avoid skin/eye contact. Operations involving volatile byproducts should be conducted in a fume hood. Post-experiment waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination . Stability studies recommend storage under inert gas (e.g., argon) at –20°C to minimize aldehyde oxidation .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde proton (δ ~9-10 ppm) and aromatic indene backbone. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₈O: 144.0575 g/mol) .

Q. What synthetic routes yield this compound with high purity?

Friedel-Crafts acylation of indene with formyl chloride under Lewis acid catalysis (e.g., AlCl₃) is a common method. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) removes byproducts. Reaction yields improve at 0–5°C to suppress polyacylation .

Advanced Research Questions

Q. How can contradictions in reported reaction yields under heterogeneous catalysis be resolved?

Systematic variation of catalysts (e.g., zeolites vs. metal oxides) and solvent polarity (toluene vs. DMF) should be tested. Kinetic studies (e.g., time-resolved GC-MS) can identify intermediate species causing yield disparities. Statistical tools like ANOVA assess significance of parameter interactions .

Q. What computational strategies predict the reactivity of this compound in Diels-Alder reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and regioselectivity. Solvent effects are incorporated via PCM models. Comparative analysis with experimental data validates computational predictions .

Q. How do crystal-packing forces influence the structural determination of this compound via X-ray diffraction?

Twinning and low crystal symmetry complicate refinement. SHELXL’s twin refinement module and high-resolution data (≤0.8 Å) improve accuracy. Hydrogen bonding networks (C=O⋯H-C) can be analyzed using Mercury software to interpret packing motifs .

Q. What methodologies address discrepancies in reported biological activity of this compound derivatives?

Dose-response assays (e.g., IC₅₀ comparisons across cell lines) and metabolite profiling (LC-MS/MS) identify off-target effects. Structural analogs with modified substituents (e.g., electron-withdrawing groups at C3) can isolate pharmacophore contributions .

Methodological Considerations

  • Contradiction Analysis : Replicate experiments under standardized conditions (temperature, solvent purity) to isolate variables. Meta-analyses of published data should account for measurement techniques (e.g., HPLC vs. NMR for purity) .
  • Data Reproducibility : Open-access datasets (e.g., PubChem) provide benchmark spectra and crystallographic data. Collaborative platforms like Zenodo enable transparent sharing of synthetic protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.